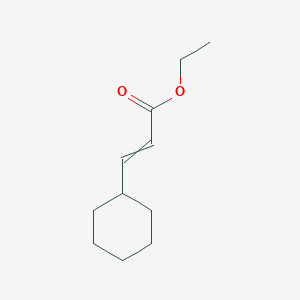

Ethyl 3-cyclohexylpropenoate

Description

Ethyl 3-cyclohexylpropenoate (IUPAC: ethyl 3-cyclohexylprop-2-enoate) is an ester derivative characterized by a cyclohexyl group attached to a propenoate backbone. However, the nomenclature requires clarification: the term "propenoate" implies a double bond (prop-2-enoate), whereas the synonym "ethyl 3-cyclohexylpropanoate" (CAS: 10094-36-7) refers to a fully saturated propanoate structure . For this article, we assume the compound of interest is ethyl 3-cyclohexylpropanoate, as per the detailed synonyms and structural descriptors in .

This ester comprises a cyclohexyl substituent at the third carbon of the propanoate chain, with an ethyl ester group.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

ethyl 3-cyclohexylprop-2-enoate |

InChI |

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3 |

InChI Key |

SLGCKLRNFQEFEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclohexylpropenoate can be synthesized through the esterification of 3-cyclohexylpropenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as anion exchange resins can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexylpropenoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclohexylpropenoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: 3-cyclohexylpropenoic acid and ethanol.

Reduction: 3-cyclohexylpropenol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclohexylpropenoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexylpropenoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its active components, which can then interact with biological pathways. The cyclohexyl group may contribute to its binding affinity with specific enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclohexyl group in ethyl 3-cyclohexylpropanoate enhances steric hindrance and lipophilicity compared to aromatic (e.g., ethyl 3-benzenepropenoate) or linear alkyl substituents (e.g., ethyl caproate). This may reduce water solubility but improve compatibility with non-polar matrices . Ethyl 3-ethoxypropionate contains an oxygen-rich ethoxy group, increasing polarity and boiling point, making it suitable as a high-performance solvent .

Reactivity and Stability: Aromatic esters like ethyl 3-benzenepropenoate exhibit higher reactivity in electrophilic substitutions due to the phenyl ring, whereas the cyclohexyl variant likely shows greater stability under oxidative conditions .

Applications: While ethyl 3-cyclohexylpropanoate lacks explicit documentation, analogs like ethyl caproate (food additives) and ethyl 3-ethoxypropionate (coatings) highlight the versatility of ester functionalities in industry .

Challenges in Data Availability

The provided evidence lacks direct experimental data (e.g., NMR, boiling points) for ethyl 3-cyclohexylpropanoate.

Biological Activity

Ethyl 3-cyclohexylpropenoate is a chemical compound with significant biological activity, particularly in the context of cancer treatment and pest control. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound, with the molecular formula , is an ester derived from cyclohexylpropanoic acid. Its structure contributes to its biological activity, particularly in terms of its interaction with biological systems.

Antimelanoma Effects

A study investigated the antimelanoma properties of related compounds, particularly focusing on O,O-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl) propanoate dihydrochloride (EE), which shares structural similarities with this compound. The study demonstrated that EE exhibited significant cytotoxic effects against B16 mouse melanoma cells through multiple assays, including:

- Cell Viability Assays : Utilized methods such as acid phosphatase and sulforhodamine B assays to measure cell viability.

- Apoptosis Induction : Flow cytometry and microscopy confirmed apoptosis induction through mitochondrial damage and oxidative stress mechanisms.

- In Vivo Studies : In a mouse model, EE treatment resulted in reduced tumor mass and volume, alongside increased expression of pro-apoptotic genes .

The findings suggest that compounds like this compound may warrant further exploration as potential therapeutic agents in melanoma treatment.

Acaricidal Activity

Research has indicated that certain esters, including those related to this compound, possess acaricidal properties. A series of experiments evaluated the efficacy of various 3-arylpropionate esters against Psoroptes cuniculi, a mange mite. Notably:

- Structure-Activity Relationship (SAR) : The study highlighted that structural modifications influenced biological activity significantly. Compounds with smaller steric hindrance near the ester group exhibited higher acaricidal activity.

- Comparative Analysis : this compound was compared to other esters, revealing that it may have enhanced efficacy against pests due to its unique structural features .

Case Studies

- Antitumor Activity : In a controlled study, this compound's analogs were tested for their ability to induce apoptosis in cancer cells. The results indicated a strong correlation between structural features and biological activity, supporting the hypothesis that modifications to the ester moiety can enhance therapeutic potential .

- Pest Control Applications : A comprehensive analysis of various esters demonstrated that this compound derivatives could serve as effective agents in controlling pest populations, particularly in agricultural settings where mite infestations are prevalent .

Data Tables

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimelanoma | Induces apoptosis via mitochondrial damage |

| O,O-diethyl-(S,S)-ethylenediamine | Cytotoxicity in melanoma | Oxidative stress and caspase activation |

| 3-Arylpropionate Esters | Acaricidal | Structural modification enhances activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-cyclohexylpropenoate, and what analytical techniques validate its structural integrity?

- Methodological Answer : this compound is typically synthesized via esterification or condensation reactions. For example, a Claisen condensation between cyclohexylacetic acid derivatives and ethyl acrylate could be employed. Structural confirmation requires spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to identify proton and carbon environments.

- IR spectroscopy to confirm ester carbonyl (C=O) and alkene (C=C) functional groups.

- Mass spectrometry for molecular weight verification.

Purification is achieved via fractional distillation or column chromatography. Researchers must adhere to safety protocols, including PPE and fume hood use .

Q. How is the purity of this compound assessed in laboratory settings?

- Methodological Answer : Purity is evaluated using:

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify impurities.

- Melting point analysis (if crystalline) to compare against literature values.

- Thin-Layer Chromatography (TLC) for rapid qualitative assessment.

Researchers should document procedural consistency and replicate analyses to ensure reliability .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Lab coats, nitrile gloves, and chemical splash goggles are mandatory.

- Ventilation : Use fume hoods for volatile reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of hazardous waste per institutional guidelines.

- Training : Regular safety drills and OSHA-compliant training for all personnel .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products during this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary temperature, catalyst concentration, and solvent polarity. Use response surface methodology to identify optimal parameters.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates.

- Side-Product Analysis : Characterize byproducts via LC-MS and adjust stoichiometry or catalysts (e.g., switch from Brønsted to Lewis acids) to suppress undesired pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent choice (DMSO vs. aqueous) or cell line specificity.

- Dose-Response Curves : Re-evaluate activity thresholds using standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies).

- Structural Analog Comparison : Compare results with structurally similar esters (e.g., ethyl cyclohexylpropionate derivatives) to identify structure-activity relationships (SAR) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and reaction pathways (e.g., cycloadditions or nucleophilic substitutions).

- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions influencing regioselectivity.

- QSAR Models : Corrogate electronic properties (e.g., HOMO-LUMO gaps) with experimental reactivity data to predict new applications .

Q. What ethical considerations apply when studying this compound in biomedical research?

- Methodological Answer :

- Institutional Review Board (IRB) Approval : Required for studies involving human tissues or animal models. Specify committee name, approval date, and protocol number.

- Data Transparency : Share raw data via repositories (e.g., Zenodo) to enable replication.

- Conflict of Interest Declaration : Disclose funding sources or institutional biases that may influence interpretations .

Data Analysis and Reporting

Q. How should researchers statistically analyze spectroscopic data for this compound to ensure robustness?

- Methodological Answer :

- Peak Integration : Use software (e.g., MestReNova) with manual baseline correction to quantify NMR signals.

- Error Propagation : Calculate uncertainties in yield measurements using Gaussian error analysis.

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to IR datasets for outlier detection .

Q. What frameworks guide the integration of this compound into multi-step synthetic pathways?

- Methodological Answer :

- Retrosynthetic Analysis : Break down target molecules (e.g., pharmaceuticals) to identify this compound as a key intermediate.

- Protecting Group Strategy : Use temporary groups (e.g., silyl ethers) to preserve reactive sites during subsequent steps.

- Scale-Up Protocols : Optimize pilot-scale reactions using flow chemistry to maintain yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.